N-Desmethyl zolmitriptan N-Desmethyl zolmitriptan N-desmethyl Zolmitriptan (DZT) is an active metabolite of the serotonin (5-HT) receptor subtype 5-HT1B and 5-HT1D agonist zolmitriptan. DZT is an agonist of 5-HT1B receptors that induces contraction of isolated human cerebral arteries (EC50 = 100 nM).

Brand Name: Vulcanchem
CAS No.: 139264-35-0
VCID: VC20766790
InChI: InChI=1S/C15H19N3O2/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19)/t12-/m0/s1
SMILES: CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol

N-Desmethyl zolmitriptan

CAS No.: 139264-35-0

Cat. No.: VC20766790

Molecular Formula: C15H19N3O2

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

N-Desmethyl zolmitriptan - 139264-35-0

Specification

CAS No. 139264-35-0
Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
IUPAC Name (4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C15H19N3O2/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19)/t12-/m0/s1
Standard InChI Key QGGCHSMZXKNGCK-LBPRGKRZSA-N
Isomeric SMILES CNCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3
SMILES CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Canonical SMILES CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3

Introduction

MetabolitePharmacological ActivityPrimary FormationRelative Potency
N-Desmethyl ZolmitriptanActiveCYP1A2-mediated2-8 times more potent than parent compound at 5-HT1B/1D receptors
Zolmitriptan N-oxideInactiveNot specified in available dataNo significant activity
Indole Acetic AcidInactiveNot specified in available dataNo significant activity

Chemical Properties and Structure

N-Desmethyl zolmitriptan is structurally similar to zolmitriptan but lacks one methyl group. The compound shares the core structure of zolmitriptan while demonstrating distinct pharmacokinetic and pharmacodynamic properties.

Metabolism and Formation

Metabolic Pathway

Zolmitriptan undergoes extensive metabolism in the human body, with N-Desmethyl zolmitriptan being one of the primary metabolites. The formation of this active metabolite occurs through demethylation primarily mediated by the cytochrome P450 enzyme CYP1A2 . This represents an important first step in the biotransformation of zolmitriptan.

Secondary Metabolism

N-Desmethyl zolmitriptan itself undergoes further metabolism in the body. Studies have demonstrated that this active metabolite is "extensively metabolized by both human hepatocytes and microsomes" . The indole acetic acid and ethyl alcohol derivatives were identified as the major secondary metabolites formed from N-Desmethyl zolmitriptan .

The enzyme responsible for this secondary metabolism has been identified: "Clorgyline, a selective inhibitor of monoamine oxidase A (MAO-A), markedly inhibited the microsomal formation of the indole ethyl alcohol derivative" . This indicates that MAO-A plays a crucial role in the further metabolism of N-Desmethyl zolmitriptan.

Pharmacological Activity

Receptor Binding Profile

N-Desmethyl zolmitriptan demonstrates a similar receptor binding profile to that of zolmitriptan, but with significantly enhanced potency. Specifically, it is "approximately 2 to 8 fold more potent than zolmitriptan at the 5-HT1B/1D receptors" . These serotonin receptors are the primary targets for antimigraine medications in the triptan class.

Mechanism of Action

Like its parent compound, N-Desmethyl zolmitriptan acts on the trigeminovascular system via both peripheral and central nervous system mechanisms. The 5-HT1B/1D receptor agonism results in several therapeutic effects:

  • Blocking neurogenic inflammation at the trigeminal vascular junction

  • Causing vasoconstriction of intracranial vessels via 5-HT1B activation

  • Inhibiting neuronal depolarization at peripheral intracranial sites

  • Inhibiting excitability of cells in the trigeminal nucleus caudalis

The enhanced potency of N-Desmethyl zolmitriptan at these receptors suggests it may produce these effects more efficiently than the parent compound.

Pharmacokinetics

Comparative Pharmacokinetics Under Different Conditions

The pharmacokinetics of N-Desmethyl zolmitriptan can be affected by various physiological and pathological states:

ConditionEffect on N-Desmethyl Zolmitriptan ParametersClinical Implication
Migraine Attack (Ictal)Lower Cmax and AUC compared to interictal periodPotentially reduced efficacy during attacks
Elderly Patients (>65 years)Similar Cmax and AUC to young adultsNo age-based dose adjustment needed
Severe Hepatic ImpairmentAffected due to reduced zolmitriptan metabolismDosage reduction recommended for parent drug
Renal Impairment35% increase in AUC, similar CmaxNo dose adjustment needed unless on hemodialysis

Ictal vs. Interictal Differences

Research has demonstrated important differences in the pharmacokinetics of both zolmitriptan and its metabolites during migraine attacks compared to between attacks. One study evaluated parameters for zolmitriptan in 20 patients at both ictal and interictal time-points, finding that "the Cmax and AUC values were lower ictally for the migraineurs as compared to interictally" . Similarly, the Cmax and AUC values were lower for all three metabolites, including N-Desmethyl zolmitriptan, during a migraine attack . This suggests altered drug metabolism or absorption during migraine episodes.

Clinical Significance

Contribution to Antimigraine Efficacy

Analytical Methods for Detection

Liquid Chromatography-Tandem Mass Spectrometry

Advanced analytical methods have been developed for the simultaneous detection and quantification of zolmitriptan and N-Desmethyl zolmitriptan in human plasma. One such method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Research has focused on developing "a cross-talk-free sensitive, selective and rapid bioanalytical method for the simultaneous determination of zolmitriptan (ZT) and N-desmethyl zolmitriptan (DZT) in human plasma by liquid chromatography–tandem mass spectrometry" . This methodology allows for accurate quantification of both compounds with high sensitivity.

Methodological Challenges

The detection of N-Desmethyl zolmitriptan presents several analytical challenges:

  • Matrix effects due to plasma phospholipids during sample preparation

  • Potential cross-talk between zolmitriptan and N-Desmethyl zolmitriptan due to identical product ions

  • Need for high sensitivity to detect low concentrations

Researchers have successfully addressed these challenges through systematic evaluation and method development, resulting in a validated method with "no cross-talk between ZT and DZT having identical product ions" . The method has been validated over a dynamic concentration range of 0.1–15 ng/mL for both compounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator